molecular formula C12H21NO B13803909 10-Dimethylamino-2-bornanone CAS No. 58256-56-7

10-Dimethylamino-2-bornanone

Cat. No.: B13803909
CAS No.: 58256-56-7
M. Wt: 195.30 g/mol
InChI Key: FAIBLLHIVFOTHG-UHFFFAOYSA-N
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Description

10-Dimethylamino-2-bornanone is a bicyclic ketone with the molecular formula C12H21NO It is known for its unique structure, which includes a dimethylamino group attached to a bornane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Dimethylamino-2-bornanone can be synthesized through several methods. One common approach involves the reaction of bornanone with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and purification steps to isolate the desired product. The use of advanced analytical techniques ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

10-Dimethylamino-2-bornanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines or alcohols.

Scientific Research Applications

10-Dimethylamino-2-bornanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Dimethylamino-2-bornanone involves its interaction with specific molecular targets. The dimethylamino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Bornanone: A related compound with a similar structure but lacking the dimethylamino group.

    Camphor: Another bicyclic ketone with different functional groups.

    Menthone: A monoterpene ketone with a similar skeleton but different substituents.

Uniqueness

10-Dimethylamino-2-bornanone is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIBLLHIVFOTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973816
Record name 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58256-56-7
Record name 2-Bornanone, 10-dimethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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